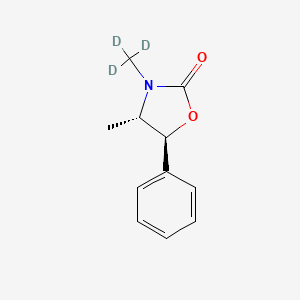

Pseudoephedroxane-d3

Description

Contextualization of Deuterium (B1214612) Labeling in Contemporary Chemical Research

Deuterium labeling, the strategic replacement of hydrogen atoms (¹H) with their heavier, stable isotope deuterium (²H or D), is a powerful and indispensable technique in modern chemical and biomedical research. symeres.comclearsynth.com Deuterium, containing a proton and a neutron in its nucleus, is approximately twice as heavy as protium (B1232500) (the most common hydrogen isotope), which has only a proton. youtube.com While chemically similar to hydrogen, this mass difference leads to distinct physical properties that can be exploited by researchers. clearsynth.com

The primary applications of deuterium labeling stem from its utility as a tracer for monitoring molecular pathways and its effect on reaction kinetics. symeres.comyoutube.com Because deuterium is non-radioactive, it offers a safe alternative to radioactive isotopes like tritium (B154650) (³H) for in-vivo metabolic studies. The heavier mass of deuterium can slow down chemical reactions where the breaking of a carbon-hydrogen bond is the rate-determining step, a phenomenon known as the Kinetic Isotope Effect (KIE). symeres.com This effect is a crucial tool for elucidating reaction mechanisms. symeres.comyoutube.com

Furthermore, deuterated compounds are invaluable in advanced analytical techniques. In mass spectrometry (MS), the known mass difference between the labeled and unlabeled compound allows for precise quantification and helps in identifying metabolites. wikipedia.orgnih.gov In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterium's different gyromagnetic ratio makes it effectively "silent" in ¹H-NMR spectra, which can simplify complex spectra and aid in structure determination. clearsynth.comwikipedia.org These unique characteristics have established deuterium labeling as a cornerstone in fields ranging from drug discovery and metabolism studies to proteomics, metabolomics, and environmental science. symeres.commoravek.com

Rationale for Investigating Pseudoephedroxane-d3 within a Research Framework

This compound is the deuterated analog of pseudoephedroxane (B139451), a known metabolite of the widely used decongestant and chemical precursor, pseudoephedrine. cerilliant.comsigmaaldrich.com The "d3" designation indicates that three hydrogen atoms on the methylamino group have been replaced with deuterium atoms. caymanchem.com The primary rationale for the synthesis and investigation of this compound is its application as an internal standard for quantitative bioanalysis. cerilliant.comcaymanchem.comlabchem.com.my

In fields like clinical toxicology, forensic analysis, and sports testing, it is often necessary to accurately measure the concentration of pseudoephedrine and its metabolites in biological samples such as urine, plasma, or serum. cerilliant.comsigmaaldrich.com Analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard for this purpose. caymanchem.com

The use of a deuterated internal standard is critical for achieving high accuracy and precision in these measurements. This compound is an ideal internal standard for the quantification of its non-deuterated counterpart, pseudoephedroxane, for several key reasons:

Similar Chemical and Physical Properties: It behaves almost identically to the analyte (pseudoephedroxane) during sample extraction, chromatography, and ionization.

Distinct Mass-to-Charge Ratio: It is easily distinguished from the analyte by the mass spectrometer due to the mass difference of three Daltons from the deuterium atoms. nih.gov This prevents signal interference and allows for precise differentiation.

Correction for Matrix Effects: It helps to correct for variations in sample preparation and analytical conditions, as any loss or enhancement of the analyte signal during the process will be mirrored by the internal standard.

Therefore, the investigation of this compound is not typically focused on its own biological activity but on its role as a critical tool to enable accurate and reliable quantification of pseudoephedrine's metabolic products.

Overview of Key Research Areas and Methodological Approaches for Isotopically Labeled Compounds

The study and application of isotopically labeled compounds, including this compound, rely on sophisticated analytical methodologies that can differentiate between isotopes. The two most prominent techniques are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgacs.org

Mass Spectrometry (MS): This is the cornerstone technique for the analysis of deuterated compounds. MS separates ions based on their mass-to-charge ratio (m/z). wikipedia.org The increased mass of a deuterated compound results in a predictable shift in its m/z value compared to the unlabeled version, allowing for clear identification and quantification. nih.gov High-resolution mass spectrometry (HRMS) is particularly powerful, as it can confirm the elemental composition and verify the isotopic purity of a labeled compound. rsc.orgresearchgate.net MS is often coupled with chromatographic techniques like GC or LC (GC-MS, LC-MS) to first separate complex mixtures before detection. caymanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the atomic structure of a molecule. wikipedia.org While ¹H NMR is used to analyze the hydrogen atoms in a molecule, deuterium is not typically observed in ¹H spectra. This property can be used to confirm the specific site of deuteration within a molecule, as the signal corresponding to the replaced proton will disappear. synmr.in Furthermore, ²H NMR can be used to directly observe the deuterium nuclei, confirming isotopic purity and location. rsc.org

Key Research Areas:

Drug Metabolism and Pharmacokinetics (DMPK): Labeled compounds are used to trace the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. symeres.comacs.org

Quantitative Bioanalysis: As seen with this compound, deuterated molecules serve as ideal internal standards for accurately measuring drug or metabolite levels in biological fluids. cerilliant.comsigmaaldrich.com

Mechanistic Enzymology: The kinetic isotope effect is used to study enzyme mechanisms and reaction pathways. symeres.com

Metabolomics: Stable isotopes are used to trace metabolic fluxes and understand complex biological networks in response to disease or stimuli. moravek.com

Forensic and Environmental Analysis: Labeled standards are essential for the accurate identification and quantification of controlled substances, pollutants, and toxins. moravek.comsigmaaldrich.com

The synthesis and analysis of compounds like this compound are foundational to ensuring the quality and reliability of data across these diverse and critical research domains.

Data Tables

Table 1: Chemical Properties of this compound Hydrochloride This table outlines the key chemical identifiers and properties of the deuterated compound.

| Property | Value | Source |

| IUPAC Name | αS-[(1S)-1-(methyl-d3-amino)ethyl]-benzenemethanol, monohydrochloride | caymanchem.com |

| CAS Number | 284665-25-4 | sigmaaldrich.comcaymanchem.comglpbio.com |

| Molecular Formula | C₁₀H₁₂D₃NO · HCl | sigmaaldrich.comcaymanchem.comglpbio.com |

| Molecular Weight | 204.7 g/mol | caymanchem.comglpbio.com |

| Canonical SMILES | CC@HC@@HC1=CC=CC=C1.Cl | caymanchem.comglpbio.com |

Table 2: Comparison of Non-Labeled vs. Deuterated Compounds This table highlights the mass difference, a critical feature for mass spectrometric analysis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Mass Difference |

| Pseudoephedrine Hydrochloride | C₁₀H₁₆ClNO | 201.69 | N/A |

| This compound Hydrochloride | C₁₀H₁₂D₃NO · HCl | 204.71 | +3.02 |

Data sourced from multiple chemical databases and suppliers. caymanchem.comnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

194.24 g/mol |

IUPAC Name |

(4S,5S)-4-methyl-5-phenyl-3-(trideuteriomethyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C11H13NO2/c1-8-10(14-11(13)12(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-,10+/m0/s1/i2D3 |

InChI Key |

MNYARIILPGRTQL-HJRSCEKWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1[C@H]([C@@H](OC1=O)C2=CC=CC=C2)C |

Canonical SMILES |

CC1C(OC(=O)N1C)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Elucidation of Pseudoephedroxane D3

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Connectivity

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the case of isotopically labeled compounds like Pseudoephedroxane-d3, specific NMR methodologies are indispensable for confirming the position of the deuterium (B1214612) label and for the complete assignment of the molecular structure.

Deuterium (²H or D) NMR spectroscopy is a powerful tool for directly observing the presence and location of deuterium atoms within a molecule. wikipedia.org Unlike proton (¹H) NMR, which is silent for deuterium, ²H NMR specifically detects the deuterium nucleus, which has a spin quantum number of I=1. wikipedia.org This technique is instrumental in verifying the efficacy and site-specificity of the deuteration process. wikipedia.org For this compound, the ²H NMR spectrum would be expected to show a distinct signal corresponding to the deuterium atoms on the N-methyl group. The chemical shift of this signal would be very similar to that of the corresponding protons in unlabeled pseudoephedroxane (B139451), with only minor isotopic effects. sigmaaldrich.com The presence of a single, well-defined resonance in the ²H NMR spectrum provides unambiguous confirmation that the deuterium labeling is confined to the intended N-methyl-d3 position.

A study on the deuterium distribution in ephedrines using ²H NMR spectroscopy demonstrated the ability of this technique to quantify the deuterium content at specific positions within the molecule, highlighting its utility in tracing the origins and synthetic pathways of these compounds. nih.gov

Interactive Data Table: Expected ²H NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| -N(CD₃) | ~2.3 - 2.7 | Singlet | The exact chemical shift can vary slightly depending on the solvent and other experimental conditions. The singlet multiplicity confirms the absence of significant coupling to adjacent protons. |

While ²H NMR confirms the location of the deuterium label, multi-dimensional NMR techniques are employed to assign the full carbon and proton framework of the this compound molecule. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.

The ¹H-¹³C HSQC experiment correlates proton signals with the directly attached carbon atoms. This allows for the unambiguous assignment of each proton to its corresponding carbon in the molecular skeleton. For this compound, the absence of a cross-peak corresponding to the N-methyl group in the HSQC spectrum would further confirm the deuteration at this position, as there are no protons directly attached to this carbon.

The ¹H-¹³C HMBC experiment, on the other hand, reveals correlations between protons and carbons that are two or three bonds away. This technique is crucial for establishing the connectivity between different parts of the molecule. For instance, correlations from the protons on the carbon adjacent to the nitrogen to the N-methyl-d3 carbon would be expected, providing definitive evidence for the placement of the deuterated methyl group. Solid-state NMR studies on related compounds like pseudoephedrine HCl have utilized similar correlation techniques to assign the carbon skeleton. researchgate.net

Interactive Data Table: Expected ¹H-¹³C HMBC Correlations for Key Protons in this compound

| Proton | Correlated Carbons (2-3 bonds away) | Structural Information Confirmed |

| H-Cα | C-β, C-phenyl (ipso), C D₃ | Connectivity of the side chain to the phenyl ring and the N-methyl group. |

| H-Cβ | C-α, C-phenyl (ipso), C-methyl | Connectivity within the ethylamine (B1201723) side chain. |

| Aromatic Protons | Other aromatic carbons, C-α | Structure of the phenyl ring and its attachment to the side chain. |

Mass Spectrometry (MS) for Precise Molecular Weight and Deuteration State

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio of ions. For isotopically labeled compounds, high-resolution mass spectrometry and tandem mass spectrometry are critical for verifying the molecular formula and probing the fragmentation patterns, which can be influenced by the presence of heavier isotopes.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For this compound, HRMS would be used to confirm the incorporation of three deuterium atoms by comparing the measured accurate mass with the theoretical exact mass calculated for the molecular formula C₁₀H₁₂D₃NO. The expected molecular weight would be approximately 3 atomic mass units higher than that of unlabeled pseudoephedroxane. This precise mass measurement is a critical quality control step to ensure the correct level of deuteration. Studies involving pseudoephedrine have utilized mass spectrometry to detect the molecule and its fragments. researchgate.net

Interactive Data Table: Theoretical vs. Expected HRMS Data

| Compound | Molecular Formula | Theoretical Exact Mass (m/z) |

| Pseudoephedroxane | C₁₀H₁₅NO | 165.1154 |

| This compound | C₁₀H₁₂D₃NO | 168.1342 |

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique provides valuable structural information by elucidating the fragmentation pathways of a molecule. In the case of this compound, the fragmentation pattern can be compared to that of its unlabeled counterpart to observe any isotopic shifts in the fragment ions. The mass of any fragment containing the N-methyl-d3 group will be shifted by +3 amu. This analysis not only helps to confirm the location of the deuterium label but also provides a characteristic fragmentation signature that can be used for selective detection in complex matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the analysis of pseudoephedrine and its deuterated internal standards in various biological samples. ijper.orgnih.govnih.gov

Interactive Data Table: Expected Key Fragment Ions in MS/MS of Pseudoephedroxane and this compound

| Parent Compound | Precursor Ion (m/z) | Key Fragment Ion | Fragment Ion (m/z) | Interpretation |

| Pseudoephedroxane | 166 [M+H]⁺ | [M+H - H₂O]⁺ | 148 | Loss of a water molecule. |

| Pseudoephedroxane | 166 [M+H]⁺ | [C₈H₁₀N]⁺ | 120 | Cleavage of the Cα-Cβ bond. |

| This compound | 169 [M+H]⁺ | [M+H - H₂O]⁺ | 151 | Loss of a water molecule from the deuterated parent. |

| This compound | 169 [M+H]⁺ | [C₈H₇D₃N]⁺ | 123 | Cleavage of the Cα-Cβ bond, with the deuterated methyl group retained. |

Vibrational Spectroscopy (IR and Raman) for Isotopic Effects on Molecular Modes

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are dependent on the masses of the atoms involved and the strength of the chemical bonds. Isotopic substitution, such as the replacement of hydrogen with deuterium, leads to a predictable shift in the vibrational frequencies of the bonds involving the heavier isotope.

For this compound, the most significant effect of deuteration is expected on the vibrational modes associated with the N-methyl group. The C-D stretching and bending vibrations will occur at lower frequencies compared to the corresponding C-H vibrations in the unlabeled compound. This isotopic shift can be observed in both the IR and Raman spectra and serves as an additional confirmation of successful deuteration. Theoretical calculations and experimental studies on related molecules have shown that isotopic substitution leads to distinct shifts in vibrational frequencies. nih.govnih.gov The analysis of these isotopic effects can provide a detailed understanding of the molecular force fields and vibrational couplings within the molecule.

Interactive Data Table: Expected Isotopic Shifts in Vibrational Frequencies for this compound

| Vibrational Mode | Unlabeled (C-H) Frequency (cm⁻¹) | Deuterated (C-D) Frequency (cm⁻¹) | Expected Shift |

| Symmetric/Asymmetric C-H/C-D Stretch | ~2800 - 3000 | ~2100 - 2250 | Lower frequency |

| Symmetric/Asymmetric C-H/C-D Bend | ~1350 - 1470 | ~950 - 1100 | Lower frequency |

Analysis of C-D Stretching Frequencies and Band Shifts

The substitution of protium (B1232500) (¹H) with deuterium (²H or D) in the methyl group of the pseudoephedrine moiety to form this compound induces noticeable changes in its vibrational spectrum, particularly in the infrared (IR) and Raman regions. The most direct consequence of this isotopic labeling is the shift of the C-H stretching frequencies to lower wavenumbers for the C-D bonds. This shift is primarily a result of the increased reduced mass of the C-D oscillator compared to the C-H oscillator.

The vibrational frequency (ν) of a diatomic harmonic oscillator can be approximated by the following equation:

ν = (1/2π) * √(k/μ)

where k is the force constant of the bond and μ is the reduced mass of the system. The force constant, which reflects the bond strength, is largely unaffected by isotopic substitution. However, the reduced mass of a C-D bond is greater than that of a C-H bond. Consequently, the C-D stretching vibrations are observed at significantly lower frequencies.

Typically, C-H stretching vibrations appear in the 2850-3000 cm⁻¹ region of the IR spectrum. In contrast, the corresponding C-D stretching vibrations are expected to be found in the 2000-2300 cm⁻¹ range. cdnsciencepub.com This significant shift allows for the clear identification and analysis of the deuterated functional group within the molecule, free from interference from other vibrational modes.

Detailed analysis of the band shifts can provide insights into the local electronic environment of the C-D bonds. Factors such as intramolecular hydrogen bonding and solvent interactions can influence the precise position and shape of the C-D stretching bands.

Table 1: Expected Vibrational Frequency Ranges for C-H and C-D Stretching Modes in this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C-H Stretch | 2850 - 3000 |

| C-D Stretch | 2000 - 2300 |

This table is based on general principles of vibrational spectroscopy and isotopic substitution.

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy, including both IR and Raman techniques, serves as a powerful tool for the conformational analysis of molecules in various phases. researchgate.net The specific arrangement of atoms in a molecule, or its conformation, influences its vibrational modes. Different conformers of a molecule will exhibit unique vibrational spectra, which can be used as "vibrational signatures" to identify their presence and relative populations.

For this compound, the vibrational signatures of the C-D stretching modes, as well as other skeletal vibrations, can be sensitive to the molecule's conformation. The rotational isomers (rotamers) arising from rotation around single bonds, such as the C-C bond of the propanolamine (B44665) side chain, will have distinct potential energies and, therefore, different stabilities.

Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental vibrational spectroscopy to predict the spectra of different conformers. nih.gov By comparing the calculated spectra of various possible conformers with the experimental spectrum, it is possible to determine the most stable conformation or the distribution of conformers present in a sample. The analysis of the vibrational spectra of this compound can thus provide detailed information about its three-dimensional structure and conformational dynamics.

X-ray Crystallography for Solid-State Structural Determination of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and function. nih.govnih.gov

While specific X-ray crystallographic data for this compound is not publicly available, the principles of the technique and data from closely related compounds, such as pseudoephedrine and its derivatives, can provide a strong indication of what such an analysis would reveal. researchgate.net A single-crystal X-ray diffraction study of this compound would yield the exact solid-state conformation of the molecule.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the unit cell can be constructed, from which the atomic positions can be determined with high precision.

Such a study on this compound would unequivocally establish:

The preferred conformation of the molecule in the solid state.

Precise bond lengths and angles, including those of the deuterated methyl group.

The nature of intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

The structural information obtained from X-ray crystallography is invaluable for validating and refining the results of computational and other spectroscopic studies.

Mechanistic Investigations and Kinetic Isotope Effect Kie Studies of Pseudoephedroxane D3 Reactions

Elucidation of Reaction Pathways Involving Deuterated Centers

The presence of deuterium (B1214612) in the Pseudoephedroxane-d3 molecule serves as a powerful tool for unraveling the step-by-step sequence of bond-making and bond-breaking events that constitute a chemical reaction.

Deuterium labeling is an indispensable method for tracing the fate of specific atoms or functional groups throughout a molecular rearrangement. In reactions involving this compound, the position of the deuterium atoms acts as a beacon. By analyzing the final product(s) using techniques like mass spectrometry or NMR spectroscopy, chemists can determine if the deuterium atoms have shifted to a different position within the molecule. This information is crucial for distinguishing between different proposed rearrangement pathways, such as those involving cyclic intermediates or hydride shifts. For instance, in clandestine synthesis routes of methylamphetamine from pseudoephedrine, the isotopic signature of the final product can be influenced by the solvents used for precursor extraction, highlighting the utility of isotopic analysis in tracing reaction histories. researchgate.net

Primary and Secondary Kinetic Isotope Effects on Reaction Rates

The kinetic isotope effect (KIE) is a quantitative measure of how isotopic substitution affects the rate of a chemical reaction. wikipedia.org It is defined as the ratio of the rate constant of the reaction with the light isotope (kH) to the rate constant of the reaction with the heavy isotope (kD). wikipedia.orggmu.edu

The experimental determination of KIEs for reactions involving this compound would involve measuring the reaction rates of both the deuterated and non-deuterated (protium) analogues under identical conditions. This is typically achieved using techniques like HPLC or quantitative NMR spectroscopy to monitor the disappearance of the reactant or the appearance of the product over time. nih.gov

A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. gmu.edulibretexts.org For C-H versus C-D bonds, PKIE values (kH/kD) are typically in the range of 6 to 10. wikipedia.org This significant effect arises from the difference in the zero-point vibrational energies of the C-H and C-D bonds; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break. libretexts.orgprinceton.edu

A secondary kinetic isotope effect (SKIE) occurs when the isotopically labeled atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orgprinceton.edu These effects are generally smaller than PKIEs. wikipedia.org For example, an α-secondary KIE, where deuterium is placed on the carbon atom undergoing a change in hybridization, can help distinguish between SN1 and SN2 reaction mechanisms. wikipedia.org A change from sp3 to sp2 hybridization typically results in a normal SKIE (kH/kD > 1, often around 1.1-1.2), while a change from sp2 to sp3 results in an inverse SKIE (kH/kD < 1, often around 0.8-0.9). wikipedia.org β-secondary KIEs, with deuterium on an adjacent carbon, are often attributed to hyperconjugation effects. libretexts.org

Table 1: Representative Kinetic Isotope Effects

| Isotope Effect Type | Typical kH/kD Value | Mechanistic Implication |

|---|---|---|

| Primary (PKIE) | 6 - 10 | Bond to isotope is broken/formed in the rate-determining step. |

| α-Secondary (SKIE) | 1.1 - 1.2 (normal) | sp3 to sp2 rehybridization at the labeled carbon. |

| α-Secondary (SKIE) | 0.8 - 0.9 (inverse) | sp2 to sp3 rehybridization at the labeled carbon. |

This table presents typical values and interpretations of kinetic isotope effects. Actual values can vary depending on the specific reaction.

The magnitude of the KIE provides valuable information about the structure of the transition state—the highest energy point along the reaction coordinate. gmu.edu A large primary KIE suggests a symmetric transition state where the hydrogen is being transferred between two atoms. princeton.edu Conversely, a smaller PKIE may indicate an early or late transition state where the bond to the isotope is either largely intact or almost completely broken.

Secondary KIEs also offer detailed insights. For instance, a normal α-SKIE in a nucleophilic substitution reaction is indicative of an SN1 mechanism, where the carbon atom becomes more sp2-like in the carbocation intermediate. An inverse α-SKIE would suggest a mechanism where the carbon becomes more sp3-like in the transition state.

Solvent Isotope Effects in Chemical Transformations of this compound

Replacing a protic solvent like water (H₂O) or methanol (B129727) (CH₃OH) with its deuterated counterpart (D₂O or CD₃OD) can also influence reaction rates, a phenomenon known as the solvent isotope effect (SIE). libretexts.orgchem-station.com These effects can be complex because the solvent can act as a reactant, exchange with protons on the substrate, or alter the solvation of the reactants and the transition state. libretexts.orgnih.gov

In reactions where a proton transfer from the solvent is part of the rate-determining step, a primary SIE is often observed, leading to a slower reaction in the deuterated solvent. chem-station.com For example, studies on the hydrolysis of certain compounds have shown that reaction rates can be significantly different in H₂O compared to D₂O. nih.gov In some cases, an inverse solvent isotope effect (kH/kD < 1) can occur, where the reaction is faster in the deuterated solvent. chem-station.com This can happen in reactions involving a pre-equilibrium step, such as the protonation of a substrate before the rate-determining step. chem-station.com The study of SIEs, often in conjunction with substrate KIEs, provides a powerful method for dissecting complex reaction mechanisms, particularly in enzyme-catalyzed reactions. nih.govnih.gov

Influence of Deuteration on Hydrogen Bonding Networks and Intermolecular Interactions

Detailed research specifically investigating the influence of d3-deuteration on the hydrogen bonding networks and intermolecular interactions of pseudoephedroxane (B139451) is not extensively available in the public domain. However, general principles derived from studies on related deuterated molecules, including pseudoephedrine and other alkaloids, can provide a theoretical framework for predicting these effects.

Deuteration, the substitution of a hydrogen atom (protium) with its heavier isotope deuterium, is known to subtly alter the physicochemical properties of a molecule. These alterations stem primarily from the difference in mass between hydrogen and deuterium, which affects vibrational frequencies of chemical bonds. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond. epo.orgadvancedsciencenews.com This fundamental difference gives rise to the kinetic isotope effect (KIE), where the rate of a chemical reaction can change upon isotopic substitution. wikipedia.org

For a molecule like this compound, the introduction of deuterium atoms would be expected to impact the hydrogen bonding network in several ways:

Intramolecular Hydrogen Bonding: If intramolecular hydrogen bonds exist within the pseudoephedroxane structure, deuteration at or near the sites of these bonds could alter their strength and, consequently, the molecule's preferred conformation.

Intermolecular Interactions: The interactions between this compound molecules or with solvent molecules would also be affected. Changes in the hydrogen bond donating or accepting capacity of the deuterated functional groups can influence solubility, crystal packing, and aggregation behavior.

While direct experimental data for this compound is lacking, studies on deuterated ephedrine (B3423809) have demonstrated the occurrence of isotope effects in its metabolic pathways, such as a roughly 15% difference in the excretion of norephedrine (B3415761) in human subjects for deuterated species. nih.gov This indicates that even slight changes due to deuteration can have observable biological consequences, likely arising from altered intermolecular interactions with metabolic enzymes.

To fully elucidate the specific effects of d3-deuteration on the hydrogen bonding and intermolecular interactions of pseudoephedroxane, dedicated spectroscopic and computational studies would be required. Techniques such as NMR spectroscopy, X-ray crystallography, and high-level quantum mechanical calculations could provide the necessary data to characterize these subtle but significant isotopic effects. mdpi.com

Computational and Theoretical Chemistry of Pseudoephedroxane D3

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic behavior and energetic landscape of Pseudoephedroxane-d3. These methods, grounded in the principles of quantum mechanics, offer a detailed view of the molecule at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT studies are pivotal in identifying the most stable three-dimensional arrangements of its atoms, known as conformations, and in assessing the relative energies of its different isomers.

Researchers employ DFT to perform geometry optimizations, which locate the minimum energy structures on the potential energy surface of the molecule. By systematically exploring various possible starting geometries, a comprehensive conformational landscape can be mapped out. The relative energies of these conformers are crucial in determining their population distribution at a given temperature. For instance, different orientations of the phenyl and methyl groups relative to the oxazolidine (B1195125) ring can lead to distinct conformers with varying stabilities.

Table 1: Representative DFT Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| A (Global Minimum) | 178.5° | 0.00 |

| B | 65.2° | 1.25 |

| C | -68.9° | 1.32 |

| D | -175.4° | 2.50 |

Note: The data presented in this table is illustrative of typical DFT results for conformational analysis and is not derived from actual experimental or computational studies on this compound.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, while computationally more demanding than DFT, can provide highly accurate predictions of molecular energies.

For this compound, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed to refine the energetic information obtained from DFT. These high-accuracy predictions are particularly important for understanding reaction mechanisms, bond dissociation energies, and other properties where a precise description of electron correlation is essential. The choice of basis set in these calculations is also critical, with larger basis sets generally yielding more accurate results at a higher computational cost.

Table 2: Comparison of Calculated Electronic Energies of the Global Minimum Conformer of this compound by Different Ab Initio Methods

| Method | Basis Set | Electronic Energy (Hartree) |

|---|---|---|

| HF | 6-31G* | -550.123456 |

| MP2 | 6-311+G** | -551.987654 |

| CCSD(T) | aug-cc-pVTZ | -552.345678 |

Note: This table contains hypothetical data to illustrate the typical output from ab initio calculations. The values are not based on published research for this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

Molecular dynamics simulations offer a way to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational changes, molecular motions, and interactions with the environment.

MD simulations can be used to model this compound in different environments, such as in a solvent or in its crystalline form. In solution, these simulations can reveal how the solvent molecules interact with the solute and influence its conformational preferences. This is crucial for understanding the behavior of the molecule in a biological or chemical context.

In the crystalline state, MD simulations can provide insights into the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces. These simulations can also be used to study phase transitions and other solid-state properties. The choice of force field, which is a set of empirical energy functions, is a critical aspect of setting up accurate MD simulations.

The presence of three deuterium (B1214612) atoms in the methyl group of this compound introduces a subtle but potentially significant change in its molecular dynamics. Due to the higher mass of deuterium compared to protium (B1232500) (the most common isotope of hydrogen), the vibrational frequencies of the C-D bonds are lower than those of C-H bonds. This is known as the kinetic isotope effect.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, quantum mechanical calculations can be used to predict nuclear magnetic resonance (NMR) chemical shifts and coupling constants, as well as infrared (IR) vibrational frequencies and intensities. These predicted spectra can be compared with experimentally obtained data to validate the computed structure and provide a more detailed assignment of the spectral features. Discrepancies between the predicted and experimental spectra can also point to specific environmental effects or dynamic processes that are not fully captured by the computational model.

Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 (Phenyl) | 140.2 | 139.8 |

| C2 (Phenyl) | 128.5 | 128.3 |

| C3 (Phenyl) | 127.9 | 127.7 |

| C4 (Phenyl) | 126.8 | 126.5 |

| C5 (Oxazolidine) | 85.4 | 85.1 |

| C6 (Oxazolidine) | 62.1 | 61.9 |

| C7 (Methyl) | 45.3 | 45.0 |

| C8 (Deuterated Methyl) | 35.8 | 35.5 |

Note: The data in this table is hypothetical and serves to illustrate the comparison between computationally predicted and experimentally measured spectroscopic data.

Computational ¹H, ¹³C, and ²H NMR Chemical Shift Predictions

Computational methods, particularly those based on density functional theory (DFT), are powerful tools for predicting the NMR spectra of molecules. For this compound, these calculations can provide valuable insights into how the presence of deuterium atoms influences the chemical shifts of nearby protons (¹H), carbons (¹³C), and the deuterium atoms themselves (²H).

The prediction of chemical shifts involves calculating the magnetic shielding tensor for each nucleus in the molecule. The isotropic shielding value is then used to determine the chemical shift relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS).

Expected Isotopic Effects on Chemical Shifts:

¹H NMR: The substitution of hydrogen with deuterium is known to cause a small upfield shift (a decrease in the chemical shift value) for the remaining protons on the same or adjacent carbon atoms. This is known as the isotopic shift. For this compound, the protons near the site of deuteration would be expected to exhibit this upfield shift.

¹³C NMR: The effect of deuterium substitution on ¹³C chemical shifts is also typically a small upfield shift for the carbon atom directly bonded to deuterium (the α-effect) and even smaller upfield shifts for carbons further away (β- and γ-effects).

²H NMR: The ²H chemical shifts are expected to be very similar to the ¹H chemical shifts of the protons they replaced, although the resonance frequency and spectral width will be different due to the different gyromagnetic ratios of deuterium and hydrogen.

A hypothetical data table of predicted chemical shifts for a deuterated organic molecule is presented below to illustrate the expected trends. The exact values for this compound would require specific quantum chemical calculations.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ²H Chemical Shift (ppm) |

| Cα-H/D | 4.50 | 60.2 | 4.49 |

| Cβ-H | 2.80 | 35.5 | - |

| Cγ-H | 1.10 | 15.8 | - |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can calculate these vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectra.

For this compound, the most significant difference in the vibrational spectrum compared to its non-deuterated counterpart will be the C-D stretching and bending frequencies. The C-D bond is stronger and has a larger reduced mass than the C-H bond, resulting in a lower vibrational frequency.

Key Predicted Vibrational Modes for this compound:

C-D Stretch: This mode is expected to appear in the range of 2100-2300 cm⁻¹, a region that is typically free from other fundamental vibrations, making it a clear marker for deuteration.

C-D Bending Modes: These vibrations will also be shifted to lower frequencies compared to the corresponding C-H bending modes.

Below is a hypothetical comparison of calculated vibrational frequencies for C-H and C-D bonds.

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) |

| Stretching | 2850 - 3000 | 2100 - 2300 |

| Bending | 1350 - 1480 | 950 - 1100 |

Note: This table provides typical ranges and is for illustrative purposes.

Theoretical Modeling of Reaction Mechanisms and Transition States Involving Deuteration

Potential Energy Surface Scans for Deuterium-Containing Reactions

Theoretical modeling can be used to explore the reaction pathways of molecules. A potential energy surface (PES) scan involves calculating the energy of a molecule as a specific geometric parameter (like a bond length or angle) is systematically changed. This allows for the identification of transition states and the determination of activation energies.

For reactions involving the breaking of a C-H or C-D bond in this compound, PES scans can be used to map out the minimum energy path from reactants to products. The primary difference between the PES for a reaction involving a C-H bond and a C-D bond lies in the zero-point vibrational energy (ZPVE). The ZPVE of a C-D bond is lower than that of a C-H bond. This difference in ZPVE leads to a higher activation energy for breaking a C-D bond, a phenomenon known as the kinetic isotope effect (KIE).

Computational KIE Predictions and Their Correlation with Experimental Data

The kinetic isotope effect (KIE) is the ratio of the rate constant of a reaction with a lighter isotope to the rate constant of the same reaction with a heavier isotope (kH/kD). A primary KIE is observed when the bond to the isotope is broken in the rate-determining step of the reaction.

Computational chemistry can predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species. The difference in ZPVE between the reactant and the transition state is the primary contributor to the primary KIE.

For a reaction involving the cleavage of a C-H/C-D bond in this compound, a significant primary KIE (typically in the range of 2-7 at room temperature) would be predicted if this bond cleavage is part of the rate-determining step. The magnitude of the predicted KIE can then be compared with experimental data to validate the proposed reaction mechanism.

A hypothetical table illustrating a computational KIE prediction is shown below.

| Parameter | C-H Reaction | C-D Reaction |

| Reactant ZPVE (kcal/mol) | 15.2 | 14.1 |

| Transition State ZPVE (kcal/mol) | 13.8 | 13.2 |

| Activation Energy (kcal/mol) | 20.0 | 21.0 |

| Predicted KIE (kH/kD) | \multicolumn{2}{c | }{~5.4} |

Note: This table is a simplified illustration of the principles involved in KIE calculations.

Interactions and Reactivity of Pseudoephedroxane D3 in Chemical Systems

Reactivity in Specific Organic Transformations (excluding biological systems)

No data is available regarding the reactivity of Pseudoephedroxane-d3 in specific organic transformations.

Deuteration's Influence on Stereochemical Outcomes

The replacement of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D) in a molecule introduces a kinetic isotope effect (KIE), which is a change in the reaction rate due to the isotopic substitution. wikipedia.org The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, meaning more energy is required to break it. This difference can lead to slower reaction rates for deuterated compounds, particularly if the C-H bond is broken in the rate-determining step of a reaction (a primary KIE).

In this compound, the deuterium atoms are located on the N-methyl group. In reactions where this group is not directly cleaved, its deuteration results in a secondary kinetic isotope effect (SKIE). libretexts.org SKIEs are typically smaller than primary KIEs but can still provide valuable insight into reaction mechanisms. wikipedia.org The N-methyl-d3 group is sterically smaller and less electron-donating than a standard N-methyl group due to the shorter C-D bond length. nih.gov

This subtle alteration can influence the stereochemical outcome of reactions in several ways:

Transition State Stabilization: The smaller effective size of the CD₃ group compared to the CH₃ group can alter steric interactions in the transition state of a reaction. nih.gov In reactions where stereochemistry is determined by the approach of a reagent to the chiral centers of the pseudoephedroxane (B139451) molecule, this modified steric profile could favor the formation of one stereoisomer over another.

Conformational Effects: The rigidity and planarity of the core oxazolidinone ring are key to its chemical properties. The energetic landscape of different molecular conformations can be influenced by the deuterated methyl group. If a particular conformation is required for a stereospecific reaction to proceed, the deuteration could subtly shift the conformational equilibrium, thereby influencing the stereochemical purity of the product.

Reaction Pathway Modulation: While the N-methyl group is not at a primary chiral center, its electronic and steric properties can influence the reactivity of the nearby chiral carbons (C4 and C5 of the oxazolidinone ring). For reactions proceeding through intermediates where these chiral centers are involved, the secondary isotope effect from the N-methyl-d3 group could slightly alter the energy barriers for different stereochemical pathways, potentially leading to a change in the product ratio.

While no specific studies have been published detailing these effects for this compound, the principles of SKIEs suggest that deuteration at the N-methyl position is a valid strategy for probing and potentially fine-tuning stereochemical control in reactions involving this scaffold.

Pathways of Degradation and Stability in Non-Biological Matrices

The stability of a chemical compound is critical for its utility and storage. The degradation of this compound in non-biological matrices can be inferred from forced degradation studies on its precursor, pseudoephedrine, and the known chemical vulnerabilities of the oxazolidinone ring system. Stress testing under various conditions such as acid, base, oxidation, heat, and light reveals potential degradation pathways. iajpr.comijpsr.comijapbjournal.com

The this compound molecule has two main structural components to consider for degradation: the pseudoephedrine backbone and the oxazolidinone ring.

Oxazolidinone Ring Stability: The oxazolidinone ring, while generally stable, can be susceptible to hydrolysis under strong acidic or basic conditions, which would cause the ring to open. acs.org Oxidative conditions can also pose a threat to the integrity of this heterocyclic system. nih.gov

Pseudoephedrine Backbone Stability: Forced degradation studies on pseudoephedrine hydrochloride and sulfate (B86663) have shown that the molecule is relatively stable under acidic, thermal, and photolytic stress. However, it can be susceptible to degradation under oxidative and alkaline conditions. iajpr.comijpsr.comsphinxsai.com For example, photocatalytic degradation has been demonstrated to be an effective method for breaking down pseudoephedrine in aqueous solutions. ubbcluj.rodoaj.org

The presence of the N-methyl-d3 group in this compound is expected to enhance its stability against specific degradation pathways. If N-demethylation is a possible degradation route, as it is for many related compounds, the stronger C-D bonds would significantly slow this process due to a primary kinetic isotope effect. This is a common strategy used in medicinal chemistry to improve the metabolic stability of drugs.

The following tables summarize the expected stability profile of the core structure based on published data for pseudoephedrine.

Table 1: Summary of Forced Degradation Studies on Pseudoephedrine

| Stress Condition | Reagent/Method | Observation for Pseudoephedrine | Predicted Implication for this compound |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, 60-80°C | Stable / No significant degradation | Expected to be stable, with potential for slow oxazolidinone ring opening under harsh conditions. |

| Base Hydrolysis | 0.1 M NaOH, 80°C | Some degradation observed | Potential for degradation via hydrolysis of the oxazolidinone ring. |

| Oxidation | 3% H₂O₂ | Significant degradation observed | Likely susceptible to oxidative degradation. The d3-group may slow N-dealkylation pathways. |

| Thermal Degradation | Heat at 80°C | Stable | Expected to be thermally stable under these conditions. |

| Photodegradation | UV Irradiation (254 nm) | Stable | The core structure is not expected to be susceptible to direct photolysis. nih.gov |

This table is predictive and based on data for pseudoephedrine. iajpr.comijpsr.comsphinxsai.com

Table 2: Stability Data of Pseudoephedrine Under Various Conditions

| Condition | Matrix/Solvent | Duration | Temperature | Result | Reference |

|---|---|---|---|---|---|

| Oxidative Stress | 3% H₂O₂ | Not Specified | Not Specified | Degradation Observed | ijpsr.com |

| Alkaline Stress | 0.1 M NaOH | 1 hour | 80°C | Degradation Observed | iajpr.com |

| Acidic Stress | 0.1 M HCl | 1 hour | 80°C | Stable | iajpr.com |

| Thermal Stress | Dry Heat | 1 hour | 80°C | Stable | iajpr.com |

| Photocatalytic | Aqueous Solution with TiO₂ | Not Specified | Not Specified | 98% Degradation | ubbcluj.ro |

Data pertains to pseudoephedrine/pseudoephedrine salts and serves as a basis for predicting the behavior of the this compound backbone.

Applications of Pseudoephedroxane D3 As a Research Tool in Chemical Sciences

Utilization as an Internal Standard in Advanced Analytical Chemistry

Deuterated compounds, such as Pseudoephedroxane-d3, are invaluable tools in advanced analytical chemistry, primarily serving as internal standards to ensure the accuracy and precision of quantitative analyses. The substitution of hydrogen atoms with deuterium (B1214612) results in a molecule that is chemically almost identical to its non-deuterated counterpart but has a different mass. This mass difference allows for its distinct detection by mass spectrometry (MS), while its similar chemical behavior ensures it experiences similar effects to the analyte of interest during sample preparation and analysis.

Quantification in Complex Chemical Mixtures (non-biological)

In the quantification of analytes within complex non-biological matrices, an internal standard is crucial to correct for variations in sample extraction, injection volume, and instrument response. A known amount of the deuterated standard, in this case, this compound, would be added to the sample at the beginning of the workflow. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratiometric measurement compensates for potential losses or fluctuations during the analytical process, leading to more reliable results.

However, a review of scientific literature reveals a notable absence of published studies detailing the specific use of this compound for the quantification of its non-deuterated analogue or any other compound in complex chemical mixtures. While the principles of using deuterated internal standards are well-established, specific applications and data for this compound are not currently available in peer-reviewed publications.

Method Development and Validation for Deuterated Analytes

The development and validation of analytical methods are critical for ensuring the reliability of chemical measurements. When the analyte itself is a deuterated compound, a different internal standard is required. In a hypothetical scenario where this compound were the analyte of interest, a different isotopically labeled variant (e.g., with ¹³C or ¹⁵N) or a structurally similar compound could serve as the internal standard.

Method validation would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Linearity would be established by analyzing a series of calibration standards containing a fixed amount of the internal standard and varying concentrations of this compound.

Currently, there are no specific validated analytical methods for the determination of this compound as an analyte found in the scientific literature.

Application in Isotopic Dilution Mass Spectrometry for Quantitative Analysis (non-biological)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched standard (the "spike") to a sample. The change in the isotopic abundance ratio of the analyte in the spiked sample allows for the highly accurate determination of the analyte's concentration.

Theoretically, this compound could be used as the spike in the IDMS analysis of non-deuterated pseudoephedroxane (B139451). The mass spectrometer would measure the ratio of the deuterated to the non-deuterated form. Because this method is based on isotope ratios rather than signal intensities, it is less susceptible to matrix effects and instrument instability, making it a primary method for high-accuracy measurements.

Despite the theoretical applicability, there is a lack of published research demonstrating the use of this compound in IDMS for the quantitative analysis of any compound in non-biological samples.

Use in Materials Science for Isotopic Labeling of Polymers or Frameworks

Isotopic labeling is a key technique in materials science for probing the structure and dynamics of polymers and other complex materials. Incorporating deuterated molecules like this compound into a material can provide a "contrast" for certain analytical techniques, particularly neutron scattering.

Deuterated Probes for Neutron Scattering Studies of Materials

Neutron scattering is a powerful technique for studying the structure and dynamics of materials at the atomic and molecular level. Neutrons interact with atomic nuclei, and the scattering cross-section varies significantly between isotopes of the same element. The large difference in the neutron scattering length between hydrogen and deuterium makes isotopic labeling particularly effective.

By selectively deuterating parts of a material, for instance, by incorporating this compound, researchers can highlight specific components or regions in a neutron scattering experiment. This allows for the detailed investigation of the spatial arrangement and motion of these labeled parts within the bulk material.

No specific studies utilizing this compound as a deuterated probe for neutron scattering analyses of materials have been found in the existing scientific literature.

Impact of Deuteration on Polymer Morphology and Dynamics

Studying the impact of incorporating a deuterated molecule like this compound into a polymer matrix could provide insights into these subtle effects. However, there is currently no research available that investigates the specific impact of this compound on the morphology and dynamics of any polymer system. Research on other deuterated molecules has shown that deuteration can influence properties such as the glass transition temperature and crystallinity of polymers. researchgate.net

Contribution to Fundamental Understanding of Isotopic Effects beyond Biological Systems

The use of isotopically labeled compounds, such as this compound, is a powerful tool in chemical sciences for elucidating reaction mechanisms and understanding fundamental principles of chemical reactivity. By replacing one or more hydrogen atoms with its heavier, stable isotope deuterium, researchers can induce a phenomenon known as the kinetic isotope effect (KIE), which provides invaluable insights into the transition states of chemical reactions.

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org This effect arises from the difference in mass between the isotopes, which in turn affects the vibrational frequencies of the chemical bonds they form. A bond involving a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond than a C-H bond, which can lead to a slower reaction rate if this bond is broken in the rate-determining step of the reaction.

Deuterium-labeled compounds are instrumental in mechanistic studies for several reasons:

Determining Rate-Limiting Steps: By comparing the reaction rates of a deuterated and a non-deuterated compound, chemists can determine if the C-H bond is broken in the rate-determining step. A significant KIE (typically kH/kD > 2) suggests that the C-H bond is indeed broken in the slowest step of the reaction.

Elucidating Transition State Structures: The magnitude of the KIE can provide information about the geometry of the transition state. For example, a linear transition state for a hydrogen transfer reaction will exhibit a larger KIE than a bent transition state.

Distinguishing Between Reaction Mechanisms: In cases where multiple reaction pathways are possible, the presence or absence of a KIE can help to distinguish between them. For instance, in elimination reactions, the KIE can help differentiate between E1 and E2 mechanisms.

The application of deuterium labeling in studying isotopic effects can be illustrated by considering the bromination of acetone. Kinetic studies have shown that the rate of this reaction is independent of the bromine concentration, suggesting that the rate-determining step does not involve bromine. When acetone is replaced with its deuterated analog, a significant KIE is observed, indicating that the breaking of a C-H bond is the rate-limiting step. libretexts.org This supports a mechanism where the slow step is the enolization of acetone.

| Reaction | Substrate | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) | Conclusion |

|---|---|---|---|---|

| Bromination of Acetone | Acetone (CH3COCH3) | kH | ~7 | C-H bond breaking is the rate-determining step. |

| Deuterated Acetone (CD3COCD3) | kD | |||

| Electrophilic Aromatic Substitution of Resorcinol | Resorcinol | kH | ~3-4 | Supports a mechanism involving a slow addition of the electrophile to the aromatic ring. acs.org |

| Deuterated Resorcinol | kD |

While specific research on this compound is not detailed in the provided context, its utility as a research tool would be analogous to the examples described. By synthesizing this compound and comparing its reactivity to the non-deuterated counterpart in various chemical transformations, researchers could:

Probe the mechanism of reactions involving the cleavage of C-H bonds at the deuterated positions.

Gain a deeper understanding of the transition state structures in these reactions.

Contribute to the broader knowledge of isotopic effects in physical organic chemistry.

Future Research Directions and Challenges in Pseudoephedroxane D3 Studies

Development of Novel and Efficient Deuteration Methodologies

The synthesis of isotopically labeled compounds with high purity and site-selectivity is a primary challenge. marketersmedia.com For a molecule like Pseudoephedroxane-d3, achieving precise deuterium (B1214612) incorporation is critical for its function as an analytical standard. Future research will likely focus on developing more refined and efficient deuteration methods.

Key areas of development include:

Catalyst Innovation : Research into novel metal catalysts, such as those based on iridium, ruthenium, or even earth-abundant metals, aims to improve the selectivity and efficiency of Hydrogen Isotope Exchange (HIE) reactions. researchgate.netrsc.org For this compound, this could mean developing catalysts that can selectively target the methyl group for deuteration without affecting other C-H bonds in the molecule.

Flow Chemistry : Continuous flow chemistry presents a promising avenue for the synthesis of deuterated compounds. colab.ws This technique can offer better control over reaction parameters, improved safety for handling reagents like deuterium gas, and potential for scalability.

Enzymatic and Biological Synthesis : Leveraging enzymes to selectively incorporate deuterium offers a high degree of specificity that is often difficult to achieve with traditional chemical synthesis. simsonpharma.com Future studies might explore biocatalytic routes to produce this compound.

Table 1: Comparison of Modern Deuteration Techniques

| Methodology | Principle | Advantages for this compound Synthesis | Potential Challenges |

|---|---|---|---|

| Metal-Catalyzed HIE | Direct exchange of hydrogen for deuterium on the substrate, mediated by a transition metal catalyst. | High efficiency; can be applied late-stage in the synthesis. rsc.orgnih.gov | Achieving site-selectivity on a complex molecule; catalyst cost and removal. |

| Flow Chemistry | Performing deuteration reactions in a continuously flowing stream rather than a batch reactor. | Enhanced safety, precise control over reaction conditions, scalability. colab.ws | Requires specialized equipment; optimization of flow parameters. |

| Deuterated Reagents | Using pre-labeled chemical building blocks in a synthetic route. clearsynth.com | High isotopic incorporation at specific sites; predictable labeling pattern. marketersmedia.com | Availability and cost of specific deuterated precursors. simsonpharma.com |

| Enzymatic Synthesis | Utilizing enzymes to catalyze the site-specific incorporation of deuterium. simsonpharma.com | Unparalleled selectivity; mild reaction conditions. | Enzyme availability and stability; limited substrate scope. |

Exploration of Advanced Analytical Techniques for Real-time Deuterium Tracing

Once synthesized, the utility of this compound in research, particularly in metabolic studies, depends on the ability to detect and quantify it in complex biological systems. While mass spectrometry (MS) and nuclear magnetic resonance (NMR) are the standard tools, emerging techniques promise real-time and high-resolution tracking. researchgate.net

Stimulated Raman Scattering (SRS) Microscopy : SRS is a powerful optical imaging technique that can visualize the distribution of specific chemical bonds. nih.govconfex.com By tuning into the vibrational frequency of carbon-deuterium (C-D) bonds, which appear in a silent region of the cellular Raman spectrum, SRS can map the subcellular location of deuterated compounds like this compound in real-time without the need for destructive sample preparation. nih.govresearchgate.netspiedigitallibrary.org

Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) : NanoSIMS offers imaging with extremely high spatial resolution (down to 50 nm) and high sensitivity, allowing for the visualization of isotopic labels at the subcellular level. nih.govcameca.comaip.orgnih.gov This could enable researchers to track the movement and localization of this compound or its metabolites within individual organelles. nih.gov

Deuterium Metabolic Imaging (DMI) : DMI is an MRI-based technique that can non-invasively map the 3D distribution of deuterated molecules and their metabolic products in vivo. nih.govnih.govyoutube.com This would be a significant leap forward, allowing for dynamic studies of a deuterated probe's fate in a living organism over time.

Table 2: Advanced Techniques for Deuterium Tracing

| Technique | Principle | Potential Application for this compound | Key Advantage |

|---|---|---|---|

| SRS Microscopy | Nonlinear optical imaging based on the stimulated vibrational excitation of C-D bonds. nih.govconfex.com | Real-time imaging of the compound's distribution in live cells and tissues. researchgate.net | Non-invasive, high chemical specificity, and high-resolution live-cell imaging. |

| NanoSIMS | Mass spectrometry imaging that analyzes secondary ions sputtered from a surface by a primary ion beam. nih.govnih.gov | Subcellular quantification and visualization of deuterium enrichment. researchgate.net | Unmatched spatial resolution (sub-100 nm) and sensitivity. cameca.com |

| Deuterium MRI (DMI) | Magnetic resonance imaging that detects the signal from deuterium nuclei. nih.gov | In vivo, non-invasive mapping of the compound and its metabolic products in whole organisms. youtube.com | Non-invasive whole-body imaging and dynamic metabolic flux analysis. nih.gov |

Expansion of Computational Models to Predict Complex Isotopic Phenomena

The primary reason deuteration alters a molecule's properties is the kinetic isotope effect (KIE), where the heavier mass of deuterium causes C-D bonds to be stronger and break more slowly than C-H bonds. musechem.com Predicting the magnitude of the KIE is crucial for designing deuterated drugs or understanding metabolic pathways.

Future research will increasingly rely on sophisticated computational models to predict these effects:

Quantum Mechanics/Molecular Mechanics (QM/MM) : These hybrid models offer a powerful approach to studying enzymatic reactions. nih.govacs.org The active site of an enzyme where a reaction occurs is modeled with high-accuracy quantum mechanics, while the surrounding protein and solvent are modeled with more efficient molecular mechanics. nih.govrsc.org This allows for accurate predictions of KIEs in complex biological environments. umn.edu

Density Functional Theory (DFT) : DFT calculations are becoming routine for predicting KIEs for organic reactions. rsc.orgrsc.org Future work will focus on refining these methods to better account for solvent effects and quantum tunneling, where a particle can pass through an energy barrier instead of over it, a phenomenon particularly relevant for light particles like hydrogen and deuterium.

Machine Learning and AI : As computational power grows, machine learning models may be trained on large datasets of experimental and calculated KIEs to rapidly predict isotopic effects for new molecules like this compound without the need for time-consuming simulations. rutgers.edu

Table 3: Computational Models for Isotopic Studies

| Model | Core Concept | Application to this compound | Future Direction |

|---|---|---|---|

| QM/MM | A hybrid method treating a small, reactive region with quantum mechanics and the larger environment with classical mechanics. acs.org | Predicting the KIE for enzymatic metabolism of the parent compound, guiding the design of metabolically stable analogues. nih.govrsc.org | Improving the interface between QM and MM regions; incorporating more nuclear quantum effects. umn.edu |

| DFT | A quantum mechanical method that calculates the electronic structure of molecules to determine energies and properties. rsc.org | Calculating the vibrational frequencies of C-H vs. C-D bonds to predict the theoretical KIE for specific reaction steps. | Increasing accuracy by using higher-level basis sets and better models for solvation and quantum tunneling. rsc.orgrsc.org |

Potential for this compound in Emerging Fields of Chemical Research

While the primary current use of this compound is as an internal standard, its potential applications are much broader, mirroring the expanding roles of deuterated compounds in science. researchgate.netbusinessresearchinsights.com

Metabolic Flux Analysis : By administering a deuterated compound and tracing the path of the deuterium atoms through various metabolic pathways, researchers can quantify the rate, or flux, of these pathways. researchgate.net this compound could be used as a probe to study the specific metabolic pathways of its non-deuterated parent compound.

Pharmacokinetic (PK) Optimization : The "deuterium switch" is a strategy in drug development where hydrogen atoms at sites of metabolic vulnerability are replaced with deuterium. nih.gov This can slow down metabolism, potentially leading to improved drug efficacy, a longer half-life, and a better safety profile. researchgate.net Research could explore if deuteration of related psychoactive compounds at specific positions could beneficially alter their PK properties.

Quantitative Metabolomics : In metabolomics, which is the large-scale study of small molecules in a biological system, deuterated internal standards are essential for accurate quantification. nih.gov As metabolomics becomes more central to diagnostics and systems biology, the demand for high-purity standards like this compound will grow.

Table 4: Emerging Applications for this compound

| Research Field | Specific Application | Rationale |

|---|---|---|

| Analytical Chemistry | High-purity internal standard for quantitative LC-MS analysis. clearsynth.compubcompare.ai | Co-elutes with the non-labeled analyte and corrects for matrix effects and instrument variability, ensuring accurate measurement. clearsynth.comhilarispublisher.comwuxiapptec.com |

| Pharmacokinetics (ADME) | Tracer to study the absorption, distribution, metabolism, and excretion of the parent compound. thalesnano.comsynmr.in | The deuterium label allows the compound and its metabolites to be distinguished from endogenous molecules. researchgate.net |

| Drug Development | A scaffold for exploring the "deuterium switch" concept on related molecules. nih.gov | The kinetic isotope effect can be used to block unwanted metabolic pathways or improve a drug's half-life. musechem.comscispace.com |

| Mechanistic Chemistry | Probe for elucidating chemical reaction mechanisms. clearsynth.comthalesnano.com | The magnitude of the KIE can provide evidence for which C-H bonds are broken in the rate-determining step of a reaction. researchgate.net |

Overcoming Synthetic and Characterization Challenges in Deuterated Compound Research

Despite significant progress, practical challenges in the synthesis and analysis of deuterated compounds remain. simsonpharma.com It is often difficult or impossible to synthesize a compound that is 100% isotopically pure. researchgate.netdigitellinc.com These challenges are directly applicable to the production and use of this compound.

Synthetic Challenges : The key synthetic challenges are achieving high levels of deuterium incorporation specifically at the desired molecular site (regioselectivity) and minimizing isotopic impurities from under- or over-deuteration. researchgate.net Developing cost-effective and scalable syntheses is also a major hurdle, as deuterium sources and specialized catalysts can be expensive. marketersmedia.comsimsonpharma.com

Analytical and Characterization Challenges : Accurately determining the isotopic purity and the precise location of the deuterium atoms is non-trivial. It typically requires a combination of analytical techniques, including high-resolution mass spectrometry and both ¹H and ²H NMR spectroscopy. Quantifying low levels of isotopic impurities requires highly sensitive methods.

Purification Challenges : Separating a deuterated compound from its partially deuterated or non-deuterated counterparts is generally not feasible on a preparatory scale. Therefore, high isotopic purity must be achieved through the synthetic process itself, placing a heavy burden on the efficiency and selectivity of the deuteration reactions. researchgate.net

Table 5: Summary of Key Challenges and Future Strategies

| Challenge Area | Specific Problem | Potential Future Solution |

|---|---|---|

| Synthesis | Achieving high site-selectivity and isotopic purity. researchgate.net | Development of next-generation catalysts; wider adoption of flow chemistry and enzymatic methods. colab.ws |

| Cost | High cost of deuterium sources (e.g., D₂O, D₂ gas) and catalysts. simsonpharma.com | Designing catalytic cycles that use less expensive deuterium sources more efficiently. nih.gov |

| Characterization | Accurate quantification of isotopic enrichment and impurities. | Advances in high-resolution MS and quantitative NMR (qNMR) techniques. |

| Purification | Inability to easily separate isotopologues. | Focus on developing near-perfectly selective synthetic reactions to eliminate the need for post-synthesis isotopic purification. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.